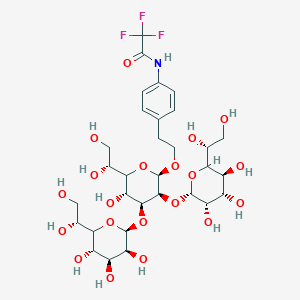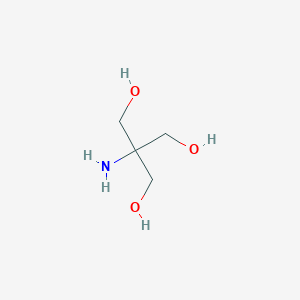
Copper;potassium;ZINC;iron(3+);manganese(2+);pentachloride;iodide;disulfate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Copper;potassium;ZINC;iron(3+);manganese(2+);pentachloride;iodide;disulfate is a complex compound that contains multiple metal ions and anions. This compound is notable for its diverse chemical properties and potential applications in various scientific fields. The presence of multiple metal ions such as copper, potassium, zinc, iron(3+), and manganese(2+) makes it a subject of interest for researchers studying coordination chemistry and materials science.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Copper;potassium;ZINC;iron(3+);manganese(2+);pentachloride;iodide;disulfate typically involves the combination of individual metal salts with appropriate anions under controlled conditions. The reaction conditions often include:
Temperature: Moderate to high temperatures to facilitate the dissolution and reaction of metal salts.
Solvent: Aqueous or organic solvents depending on the solubility of the reactants.
pH: Controlled pH to ensure the stability of the metal ions and prevent precipitation.
Industrial Production Methods
Industrial production of this compound may involve large-scale mixing of metal salts in reactors with precise control over temperature, pH, and concentration. The process may include:
Batch or continuous reactors: To ensure uniform mixing and reaction.
Filtration and purification: To remove impurities and obtain the pure compound.
Drying and crystallization: To obtain the compound in a solid form suitable for further use.
Análisis De Reacciones Químicas
Types of Reactions
Copper;potassium;ZINC;iron(3+);manganese(2+);pentachloride;iodide;disulfate can undergo various types of chemical reactions, including:
Oxidation-Reduction (Redox) Reactions: Involving the transfer of electrons between metal ions.
Substitution Reactions: Where one ligand in the coordination complex is replaced by another.
Precipitation Reactions: Leading to the formation of insoluble products.
Common Reagents and Conditions
Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.
Reducing agents: Such as sodium borohydride or hydrazine.
Ligands: Such as ammonia or ethylenediamine for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example:
Redox reactions: May produce different oxidation states of the metal ions.
Substitution reactions: May result in new coordination complexes with different ligands.
Aplicaciones Científicas De Investigación
Copper;potassium;ZINC;iron(3+);manganese(2+);pentachloride;iodide;disulfate has several scientific research applications, including:
Chemistry: Used as a catalyst in various chemical reactions due to its multiple metal centers.
Biology: Studied for its potential role in biological systems and enzyme mimetics.
Medicine: Investigated for its antimicrobial properties and potential use in drug delivery systems.
Industry: Utilized in materials science for the development of advanced materials with unique properties.
Mecanismo De Acción
The mechanism of action of Copper;potassium;ZINC;iron(3+);manganese(2+);pentachloride;iodide;disulfate involves its interaction with molecular targets through coordination chemistry. The metal ions can form complexes with various ligands, influencing biochemical pathways and catalytic processes. The specific pathways and targets depend on the metal ions and their oxidation states.
Comparación Con Compuestos Similares
Similar Compounds
- Copper;potassium;ZINC;iron(2+);manganese(2+);pentachloride;iodide;disulfate
- Copper;potassium;ZINC;iron(3+);manganese(3+);pentachloride;iodide;disulfate
Uniqueness
Copper;potassium;ZINC;iron(3+);manganese(2+);pentachloride;iodide;disulfate is unique due to its specific combination of metal ions and anions, which imparts distinct chemical and physical properties. The presence of iron(3+) and manganese(2+) in particular can lead to unique redox behavior and catalytic activity compared to similar compounds with different oxidation states.
This detailed article provides a comprehensive overview of this compound, covering its preparation methods, chemical reactions, scientific applications, mechanism of action, and comparison with similar compounds
Propiedades
IUPAC Name |
copper;potassium;zinc;iron(3+);manganese(2+);pentachloride;iodide;disulfate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/5ClH.Cu.Fe.HI.K.Mn.2H2O4S.Zn/c;;;;;;;;;;2*1-5(2,3)4;/h5*1H;;;1H;;;2*(H2,1,2,3,4);/q;;;;;+2;+3;;+1;+2;;;+2/p-10 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YEDGRQPDTCIBIV-UHFFFAOYSA-D |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[O-]S(=O)(=O)[O-].[O-]S(=O)(=O)[O-].[Cl-].[Cl-].[Cl-].[Cl-].[Cl-].[K+].[Mn+2].[Fe+3].[Cu+2].[Zn+2].[I-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
Cl5CuFeIKMnO8S2Zn |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60931129 |
Source


|
| Record name | Copper(2+) iron(3+) manganese(2+) potassium zinc chloride iodide sulfate (1/1/1/1/1/5/1/2) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60931129 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
775.1 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
141563-76-0 |
Source


|
| Record name | TE 5 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0141563760 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Copper(2+) iron(3+) manganese(2+) potassium zinc chloride iodide sulfate (1/1/1/1/1/5/1/2) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60931129 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3,5-Bis[3,5-bis(benzyloxy)benzyloxy]benzyl Bromide](/img/structure/B137158.png)









![2-[3-(1,3-benzodioxol-5-yl)-6-(4-bromophenyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazin-7-yl]acetic acid](/img/structure/B137184.png)


